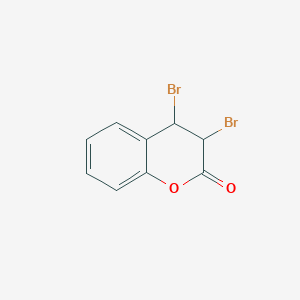

3,4-Dibromochroman-2-one

説明

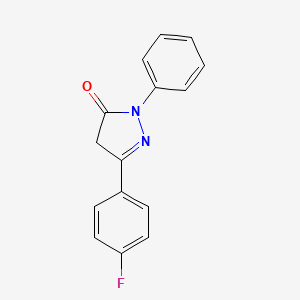

“3,4-Dibromochroman-2-one” is a chemical compound with the CAS Number: 42974-18-5. It has a molecular weight of 305.95 and is typically a white to yellow solid . It is used in research and development .

Molecular Structure Analysis

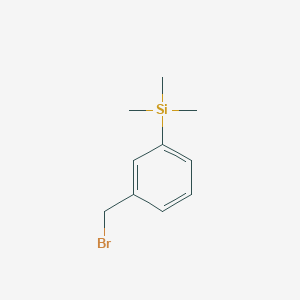

The molecular formula of “3,4-Dibromochroman-2-one” is C9H6Br2O2 . The exact structure is not provided in the search results.

Physical And Chemical Properties Analysis

“3,4-Dibromochroman-2-one” is a white to yellow solid . Its molecular weight is 305.95 . Other physical and chemical properties are not specified in the search results.

科学的研究の応用

Synthesis of 3,4-Dihydropyran-2-Ones

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dihydropyran-2-ones are synthesized using organocatalysis with N-heterocyclic carbenes (NHCs). These compounds are popular due to their biological activity, presence in various pharmaceutical products, and usefulness in organic synthesis .

- Methods of Application: The production of 3,4-dihydropyran-2-ones involves the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .

- Results or Outcomes: These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .

Visible-light Synthesis of Chroman-2-ones

- Scientific Field: Organic Chemistry

- Application Summary: The visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones is achieved through a doubly decarboxylative Giese reaction .

- Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Key parameters for the success of the developed transformation include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .

- Results or Outcomes: The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .

Annulation of Tropone and Enals

- Scientific Field: Organic Chemistry

- Application Summary: The annulation of tropones and enals via homoenolate has been a popular method for producing 3,4-dihydropyran-2-ones .

- Methods of Application: The process involves organocatalysis with N-heterocyclic carbenes (NHCs). Research in this field has been increasing since the publication of this method .

- Results or Outcomes: This method has enabled the production of numerous 3,4-dihydropyran-2-ones and related derivatives .

Cosmetic Preparations

- Scientific Field: Cosmetology

- Application Summary: Chroman-4-one derivatives are used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs .

- Methods of Application: These compounds are used for treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .

- Results or Outcomes: The use of these compounds in cosmetic preparations has shown positive effects on skin and hair health .

Natural Product Extraction

- Scientific Field: Natural Product Chemistry

- Application Summary: 3,4-Dihydropyran-2-ones are popular in natural product extraction due to their biological activity, presence in various pharmaceutical products, and usefulness in organic synthesis .

- Methods of Application: These compounds provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others .

- Results or Outcomes: This method has been a subject of significant interest in natural product extraction and novel synthesis .

Bioactive Molecules in Life-Science Industry

- Scientific Field: Life Sciences

- Application Summary: The chroman-4-one ring system can be found in various bioactive molecules relevant for the life-science industry .

- Methods of Application: The addition of free radicals to electron-deficient olefins is known in the literature as Giese reaction .

- Results or Outcomes: Advancements in this field arise from the development of photo-initiated methods allowing for free radical formation under mild and non-toxic conditions .

Safety And Hazards

Safety information for “3,4-Dibromochroman-2-one” includes various precautionary statements. These include recommendations to avoid contact with air and water, to handle under inert gas, to protect from moisture, and to keep cool . A detailed safety data sheet would provide more comprehensive information .

特性

IUPAC Name |

3,4-dibromo-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKAAETZDLJFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480932 | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromochroman-2-one | |

CAS RN |

42974-18-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dibromo-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)